molecular formula C12H12BrNO2 B8124268 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid

6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid

Cat. No.: B8124268
M. Wt: 282.13 g/mol
InChI Key: JOQBPKCRQCYVKT-UHFFFAOYSA-N
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Description

6-Bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid is a brominated indole derivative featuring a carboxylic acid group at position 4 and an isopropyl substituent at the nitrogen atom (position 1). This compound’s structure combines aromaticity with polar and hydrophobic functional groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

6-bromo-1-propan-2-ylindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-7(2)14-4-3-9-10(12(15)16)5-8(13)6-11(9)14/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQBPKCRQCYVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Indole-4-Carboxylic Acid Methyl Ester

The initial step involves esterification of indole-4-carboxylic acid to enhance solubility and direct subsequent bromination.

Procedure :
Indole-4-carboxylic acid (10.0 g, 62.1 mmol) is suspended in anhydrous DMF (100 mL) under nitrogen. Potassium carbonate (12.9 g, 93.2 mmol) is added, followed by dropwise addition of methyl iodide (4.3 mL, 68.3 mmol). The mixture is stirred at 25°C for 3 hours, diluted with diethyl ether, and washed with water. The organic layer is dried over MgSO4 and concentrated to yield indole-4-carboxylic acid methyl ester as a pale-yellow solid (9.2 g, 85%).

ParameterValue
SolventDMF
BaseK2CO3
Alkylating AgentMethyl iodide
Temperature25°C
Yield85%

Regioselective Bromination at Position 6

Bromination is directed by the electron-withdrawing ester group at position 4, favoring electrophilic substitution at position 6.

Procedure :
Indole-4-carboxylic acid methyl ester (8.0 g, 45.5 mmol) is dissolved in glacial acetic acid (80 mL). Bromine (2.3 mL, 45.5 mmol) is added dropwise at 0°C, and the mixture is stirred for 12 hours at 25°C. The reaction is quenched with sodium thiosulfate, extracted with ethyl acetate, and purified via silica gel chromatography to afford 6-bromoindole-4-carboxylic acid methyl ester (7.1 g, 78%).

ParameterValue
Brominating AgentBr2 in acetic acid
Temperature0°C → 25°C
Yield78%

N-Alkylation with Isopropyl Bromide

The indole nitrogen is alkylated using a strong base to deprotonate the NH group.

Procedure :
6-Bromoindole-4-carboxylic acid methyl ester (5.0 g, 18.7 mmol) is dissolved in anhydrous THF (50 mL). Sodium hydride (60% dispersion, 0.9 g, 22.4 mmol) is added under nitrogen, followed by dropwise addition of isopropyl bromide (2.4 mL, 24.3 mmol). The mixture is refluxed for 6 hours, cooled, and filtered. The residue is washed with water and recrystallized from ethanol to yield this compound methyl ester (4.6 g, 82%).

ParameterValue
BaseNaH
Alkylating AgentIsopropyl bromide
SolventTHF
Yield82%

Hydrolysis of Methyl Ester to Carboxylic Acid

The final step involves saponification of the ester to the carboxylic acid.

Procedure :
this compound methyl ester (4.0 g, 12.1 mmol) is dissolved in THF (40 mL) and water (20 mL). Lithium hydroxide monohydrate (1.0 g, 23.8 mmol) is added, and the mixture is stirred at 50°C for 4 hours. The solution is acidified with HCl (1M), and the precipitate is filtered and dried to yield the title compound (3.4 g, 89%).

ParameterValue
BaseLiOH
Temperature50°C
Yield89%

Alternative Synthetic Routes and Optimization Challenges

Fischer Indole Synthesis Approach

An alternative route employs Fischer indole synthesis using 4-bromo-2-(1-methylethyl)phenylhydrazine and pyruvic acid. However, this method faces challenges in regioselective cyclization and requires stringent temperature control.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling with 4-boronoindole derivatives offers a modular approach but necessitates expensive catalysts and inert conditions.

Industrial-Scale Production Considerations

Scale-up requires continuous flow reactors for bromination and automated systems for N-alkylation to enhance yield and safety. Solvent recovery systems for THF and DMF are critical for cost efficiency.

Analytical Characterization and Quality Control

Key Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 1.45 (d, 6H, J = 6.8 Hz, CH(CH3)2), 3.85 (s, 3H, OCH3), 6.52 (s, 1H, H-3), 7.60 (d, 1H, J = 8.4 Hz, H-7), 7.63 (s, 1H, H-2), 8.07 (s, 1H, H-5).

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions: 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different substituted indoles or other derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of indole derivatives, including 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid, in exhibiting anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of several indole derivatives on human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that certain derivatives exhibited moderate to high cytotoxicity, with some compounds achieving IC50 values as low as 2 µM, indicating potent antiproliferative effects against these cancer types .

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-72.0Induces apoptosis
Other derivativesA54911.5Cell cycle arrest in S phase
Other derivativesHCT11621.7Apoptosis via Annexin-V positivity

Antiviral Activity

The antiviral properties of indole derivatives have gained attention, particularly their role as inhibitors of HIV integrase. Research indicates that modifications at specific positions on the indole ring can enhance inhibitory activity against HIV-1 integrase.

Case Study: HIV Integrase Inhibition

In a recent study, various indole-2-carboxylic acid derivatives were synthesized and tested for their ability to inhibit HIV-1 integrase. The results showed that certain derivatives had IC50 values ranging from 12.41 to 47.44 µM, demonstrating effective inhibition . The introduction of halogenated groups at specific positions significantly improved the inhibitory activity.

Derivative IC50 (µM) Binding Interaction
Compound 312.41π-π stacking with dA21
Compound 418.52Bis-bidentate chelation with Mg²⁺

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells.

Mechanism of Action

The mechanism by which 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Position Variations

a. 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde (CAS 1202766-19-5)

  • Key Differences :
    • Functional Groups : Methoxy (position 4) and aldehyde (position 3) vs. carboxylic acid (position 4) in the target compound.
    • Reactivity : The aldehyde group enables nucleophilic addition reactions, whereas the carboxylic acid in the target compound supports acid-base chemistry or esterification.
    • Polarity : The aldehyde is less polar than a carboxylic acid, reducing water solubility .

b. 4-Bromo-1-methyl-1H-indole-3-carboxylic acid (CAS 684249-04-5)

  • Key Differences: Substituent Positions: Bromine at position 4 (vs. 6) and carboxylic acid at position 3 (vs. 4). Steric Effects: The methyl group at position 1 (vs.

Functional Group Modifications

a. Methyl 6-Bromo-3-methyl-1H-indole-4-carboxylate (CAS 1583272-35-8)

  • Key Differences :
    • Ester vs. Carboxylic Acid : The methyl ester derivative lacks the acidic proton, improving lipid solubility and bioavailability.
    • Molecular Weight : 268.11 g/mol (ester) vs. 268.11 g/mol (target compound’s free acid, assuming similar substituents) .

b. 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic Acid (CAS 2279123-19-0)

  • Key Differences :
    • Substituent Type : Cyclopropylmethyl (rigid, strained ring) vs. isopropyl (flexible, branched chain) at position 1.
    • Electronic Effects : The cyclopropane ring may induce unique electronic perturbations, affecting π-π stacking or receptor binding .

Core Structure Variations

a. 6-Bromo-4-methyl-1H-indole (CAS 885520-51-4)

  • Key Differences :
    • Functional Group Absence : Lacks the carboxylic acid at position 4, replacing it with a methyl group.
    • Polarity : Reduced polarity compared to the target compound, impacting solubility and intermolecular interactions .

b. 6-Bromo-4-fluoro-1H-indazole Derivatives

  • Key Differences :
    • Heterocycle : Indazole (two nitrogen atoms in the ring) vs. indole (one nitrogen).
    • Bioactivity : Indazoles are common in kinase inhibitors (e.g., Selumetinib, Binimetinib), suggesting distinct pharmacological profiles compared to indole-based analogs .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions
6-Bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid C12H12BrNO2 286.14 COOH (4), Br (6), iPr (1) 1, 4, 6
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde C10H8BrNO2 254.08 OCH3 (4), CHO (3), Br (6) 3, 4, 6
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate C11H10BrNO2 268.11 COOCH3 (4), Br (6), CH3 (3) 3, 4, 6
6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid C13H12BrNO2 294.14 COOH (4), Br (6), cyclopropane (1) 1, 4, 6

Research Findings

  • Synthetic Utility : The bromine at position 6 in the target compound enables palladium-catalyzed cross-coupling, a feature shared with analogs like methyl 6-bromo-3-methyl-1H-indole-4-carboxylate .
  • Biological Relevance : Indazole derivatives (e.g., Selumetinib) highlight the pharmacological importance of brominated heterocycles, though indole-based compounds may offer distinct selectivity profiles .
  • Spectroscopic Differentiation : NMR studies (e.g., HMBC correlations) reveal that substituent positions (e.g., carboxylic acid at 4 vs. 3) significantly alter chemical shift patterns, aiding structural elucidation .

Biological Activity

6-Bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position of the indole ring, an isopropyl group at the 1-position, and a carboxylic acid functional group at the 4-position. These structural components contribute to its unique chemical behavior and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound show significant inhibitory effects on human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells. The effectiveness of these compounds often surpasses that of standard treatments like methotrexate.
  • Antimicrobial Properties : The compound has been tested for its antimicrobial action against various bacterial and fungal strains. It has shown promising results in inhibiting bacterial growth, which could be beneficial in treating infections caused by resistant strains .
  • Antioxidant Activity : The antioxidant potential of this compound has been evaluated using methods such as DPPH and ABTS assays. Results indicate that while it possesses antioxidant properties, they may not be as potent as established antioxidants .

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 6-bromoindole as a key precursor.
  • Bromination : Bromination reactions introduce the bromine atom at the desired position.
  • Carboxylation : The introduction of the carboxylic acid group is achieved through carboxylation reactions.
  • Final Purification : The crude product is purified using standard techniques such as recrystallization or chromatography.

The overall yield of this synthetic pathway can reach up to 94%, making it an efficient process for obtaining the compound in laboratory settings.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyBiological ActivityFindings
AnticancerShowed higher inhibitory activity against HEP3BPN 11 cells compared to methotrexate.
AntimicrobialEffective against strains like Staphylococcus aureus and Pseudomonas aeruginosa.
AntioxidantModerate antioxidant activity with DPPH inhibition rates lower than standard antioxidants.

Case Study Example

In a recent study evaluating various indole derivatives, this compound was found to enhance the sensitivity of bacteria to antibiotics significantly. This suggests its potential use as an adjuvant in antibiotic therapy, particularly for resistant strains .

Q & A

Basic: What are the standard synthetic methodologies for preparing 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid, and how is purity ensured?

Answer:
A common approach involves multi-step functionalization of the indole scaffold. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce substituents, as demonstrated in the synthesis of structurally similar indole derivatives . Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF or PEG-400/DMF mixtures are used to enhance reactivity .
  • Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) achieves >95% purity, validated by TLC (Rf = 0.30) and NMR spectroscopy .
  • Yield optimization : Prolonged reaction times (12 hours) and stoichiometric CuI catalyst improve conversion rates .

Advanced: How can researchers address low yields during the synthesis of this compound?

Answer:
Low yields often stem from incomplete coupling reactions or side-product formation. Strategies include:

  • Catalyst screening : Testing alternative Cu(I) sources (e.g., CuBr) or ligands to enhance regioselectivity .
  • Solvent optimization : Replacing DMF with less polar solvents (e.g., THF) may reduce byproducts .
  • In-line monitoring : Employing HPLC or LC-MS to track intermediate formation and adjust reaction parameters dynamically .

Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?

Answer:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., isopropyl group at N1, bromo at C6) .
  • X-ray crystallography : Resolves dihedral angles between the indole core and carboxylic acid group, confirming spatial arrangement (e.g., 6° tilt observed in analogs) .
  • Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight (expected [M+H]+^+: ~283.05 g/mol for C12_{12}H11_{11}BrNO2_2) .

Advanced: How should researchers resolve discrepancies between experimental and theoretical NMR data for this compound?

Answer:

  • Re-crystallization : Purify the compound to eliminate impurities that distort NMR signals .
  • DFT calculations : Compare experimental 13C^{13}\text{C} chemical shifts with density functional theory (DFT)-predicted values to identify misassignments .
  • Variable-temperature NMR : Detect dynamic effects (e.g., rotameric equilibria) that may cause signal splitting .

Basic: What storage conditions are recommended for this compound?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent degradation .
  • Light sensitivity : Protect from UV exposure using amber vials .
  • Humidity control : Use desiccants to avoid hydrolysis of the carboxylic acid group .

Advanced: What strategies mitigate byproduct formation during functionalization of the indole core?

Answer:

  • Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent unwanted side reactions .
  • Regioselective bromination : Use directing groups (e.g., methoxy) to control bromo-substitution patterns .
  • Flow chemistry : Minimize side reactions through precise temperature and residence time control .

Basic: How can the carboxylic acid group in this compound be derivatized for further studies?

Answer:

  • Esterification : React with ethanol/H2_2SO4_4 to form ethyl esters, enhancing solubility for biological assays .
  • Amide coupling : Use EDCl/HOBt to generate amide derivatives for structure-activity relationship (SAR) studies .

Advanced: How can computational modeling predict the reactivity of the bromo substituent?

Answer:

  • MEP surfaces : Map molecular electrostatic potentials to identify nucleophilic/electrophilic sites .
  • DFT transition-state analysis : Simulate substitution pathways (e.g., SNAr) to prioritize synthetic routes .

Basic: What analytical techniques assess the purity of this compound?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities <0.5% .
  • Melting point analysis : Sharp mp ranges (e.g., 221–223°C in analogs) confirm crystallinity .

Advanced: How can structural analogs guide hypotheses about this compound’s bioactivity?

Answer:

  • Pharmacophore mapping : Compare with indole-based antioxidants (e.g., ischemia therapeutics) to predict radical-scavenging potential .
  • Docking studies : Screen against enzyme targets (e.g., COX-2) using analogs with known inhibitory activity .

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